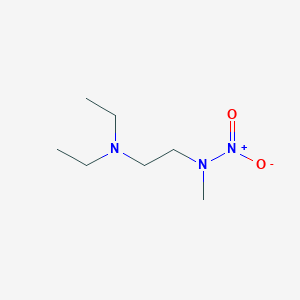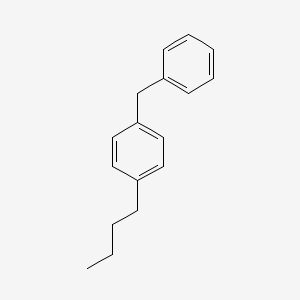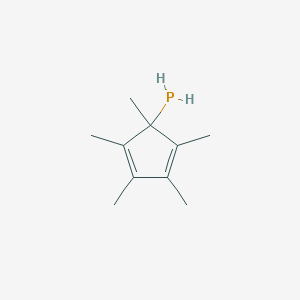
Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a specialized organophosphorus compound It is characterized by the presence of a phosphine group attached to a pentamethyl-substituted cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For example, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups.
Scientific Research Applications
Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves its ability to donate a lone pair of electrons from the phosphorus atom. This property allows it to act as a ligand, forming complexes with transition metals and influencing their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,2,3,4,5-pentamethyl-: This compound shares the pentamethyl-substituted cyclopentadienyl ring but lacks the phosphine group.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound contains a pentamethylcyclopentadienyl ligand coordinated to rhodium, highlighting the versatility of the cyclopentadienyl ring in forming metal complexes.
Uniqueness
Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of both the phosphine group and the pentamethyl-substituted cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and other applications.
Properties
CAS No. |
61861-08-3 |
|---|---|
Molecular Formula |
C10H17P |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C10H17P/c1-6-7(2)9(4)10(5,11)8(6)3/h11H2,1-5H3 |
InChI Key |
YVQXUQGRSPGFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)P)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


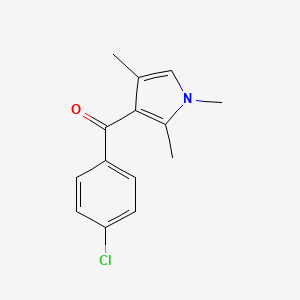
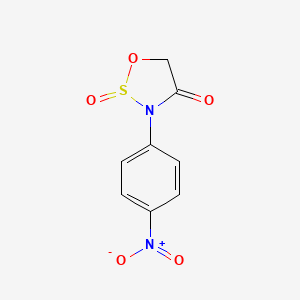
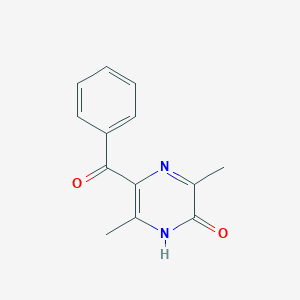
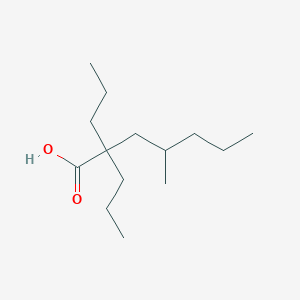
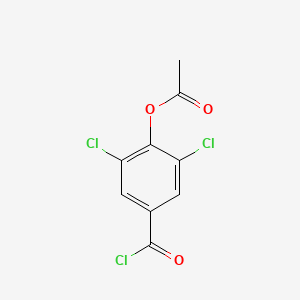
![6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B14541241.png)
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
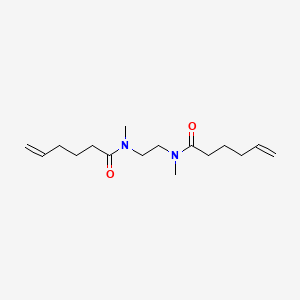
![Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate](/img/structure/B14541251.png)
![[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14541252.png)
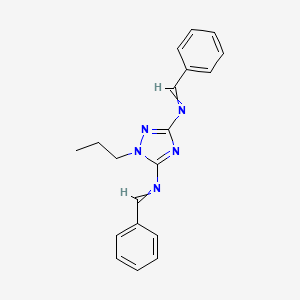
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
